Stereospecific Enzymatic Synthesis: (R)-2-Hydroxybutanamide Production via Nitrile Hydratase
(R)-2-Hydroxybutanamide (CAS 206358-12-5) can be produced enzymatically via nitrile hydratase-catalyzed hydration of (2R)-2-hydroxybutanenitrile, providing a stereospecific route that avoids racemization [1]. This represents a differentiated synthetic accessibility compared to the (S)-enantiomer, which requires alternative synthetic routes as documented in pharmaceutical patent literature for levetiracetam intermediates [2].
| Evidence Dimension | Stereospecific synthetic route availability |
|---|---|
| Target Compound Data | Enzymatic synthesis via nitrile hydratase (EC 4.2.1.84) from (2R)-2-hydroxybutanenitrile |
| Comparator Or Baseline | (S)-2-hydroxybutanamide (CAS 1315001-20-7): requires multi-step chemical synthesis as pharmaceutical intermediate |
| Quantified Difference | Qualitative difference in synthetic accessibility; enzymatic route documented for R-enantiomer only |
| Conditions | BRENDA enzyme database; EP 1806339 patent route for S-enantiomer |
Why This Matters
The availability of a documented enzymatic route may inform procurement decisions for researchers requiring stereochemically pure R-enantiomer with defined synthetic provenance.
- [1] BRENDA Enzyme Database. Ligand (2R)-2-hydroxybutanamide. Nitrile hydratase (EC 4.2.1.84) reaction: (2R)-2-hydroxybutanenitrile + H2O = (2R)-2-hydroxybutanamide. View Source
- [2] Surtees J, Bouvy D, Thomas A, et al. Method for the preparation of 2-oxo-1-pyrrolidine derivatives. EP 1806339, UCB S.A., 2007. (S)-2-hydroxybutanamide as intermediate I. View Source
